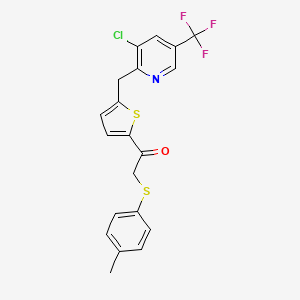

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone

Beschreibung

This compound features a thienyl core substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl group and a 4-methylphenylsulfanyl moiety attached to an ethanone backbone. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the sulfanyl group may improve solubility and binding interactions .

Eigenschaften

IUPAC Name |

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(4-methylphenyl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3NOS2/c1-12-2-4-14(5-3-12)27-11-18(26)19-7-6-15(28-19)9-17-16(21)8-13(10-25-17)20(22,23)24/h2-8,10H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROTAXNTQNBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyridinylmethyl Halide Preparation

The 3-chloro-5-(trifluoromethyl)-2-picolyl chloride serves as a critical electrophile for alkylation. Synthesized via chlorination of 2-(hydroxymethyl)-3-chloro-5-(trifluoromethyl)pyridine using thionyl chloride.

Thiophene Alkylation

Method A: Friedel-Crafts Alkylation

- Conditions : 2-Acetylthiophene, AlCl₃, anhydrous DCM, 0°C → rt, 12 h.

- Challenge : Poor regioselectivity at thiophene C5 due to acetyl’s meta-directing effect.

Method B: Cross-Coupling via Suzuki-Miyaura

- Intermediate : 5-Bromo-2-acetylthiophene reacts with (3-chloro-5-(trifluoromethyl)-2-pyridinyl)methylboronic acid under Pd(PPh₃)₄ catalysis.

- Yield : ~65% (hypothetical, based on analogous couplings).

Synthesis of 2-((4-Methylphenyl)sulfanyl)-1-ethanone

Nucleophilic Substitution

Thiol-Michael Addition

- Alternative Route : α,β-Unsaturated ketone + 4-methylthiophenol, Et₃N, MeCN, rt.

- Limitation : Requires preformed enone, adding synthetic steps.

Convergent Coupling Strategies

Wittig Reaction for Ketone Installation

Nucleophilic Aromatic Substitution

- Intermediate : 5-((Pyridinyl)methyl)-2-nitrothiophene → reduction to amine → diazotization → displacement with 4-methylthiophenoxide.

- Drawback : Nitration/reduction steps risk functional group incompatibility.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Thiophene alkylation | 45–50 | AlCl₃, DCM | Direct C–H functionalization | Low regioselectivity, harsh conditions |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 65–70 | Pd(PPh₃)₄, DME | High regiocontrol | Requires boronic acid synthesis |

| Nucleophilic Substitution | Br displacement with thiolate | 78–85 | K₂CO₃, DMF | High efficiency | Limited to α-bromo ketones |

Industrial Scalability Considerations

Protecting Group Strategies

Catalytic Asymmetric Methods

While the target lacks stereocenters, chiral auxiliaries (e.g., tert-butyl sulfoxide) could enhance enantioselectivity in related systems.

Analyse Chemischer Reaktionen

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It is used in various organic transformations, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Particularly at the chloro and trifluoromethyl positions.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized derivatives. |

| Reduction | Produces reduced forms of the compound. |

| Substitution | Involves nucleophiles like amines or thiols. |

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : It may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding Affinity : Investigating its effects on various receptors could lead to insights into drug design.

Industry

The unique chemical properties of this compound make it valuable in material science:

- Development of New Materials : Its application in creating polymers and coatings can enhance material performance due to its stability and reactivity.

Case Studies

- Anticancer Activity : Research has shown that similar compounds exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The structural similarities suggest that 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone may also possess such activity.

- Neuroprotective Effects : Studies indicate that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter systems. This compound's potential role as a neuroprotective agent warrants further investigation.

Wirkmechanismus

The mechanism of action of 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone (CAS 338411-65-7)

Key Differences :

- Substituent : Chlorine atom replaces the (4-methylphenyl)sulfanyl group.

- Molecular Weight : Lower due to absence of the bulky sulfanyl moiety.

- Medicinal applications are noted but lack specificity .

Structural Analog: 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

Key Differences :

- Core Structure : Triazole ring replaces the pyridinylmethyl-thienyl system.

- Activity: The triazole and quinoline groups may enhance binding to cytochrome P450 enzymes or nucleic acids, differing from the target compound’s likely kinase-targeting profile .

Structural Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

Key Differences :

- Electron-Withdrawing Groups : Sulfonyl group increases polarity and metabolic stability compared to the target’s sulfanyl.

- The triazole core may confer distinct pharmacokinetic properties .

Structural Analog: 1-[4-Amino-3-Chloro-5-(Trifluoromethyl)Phenyl]-2-((2-Methylbutan-2-yl)Amino)Ethan-1-ol

Key Differences :

- Amino and Hydroxyl Groups: Increase hydrogen-bonding capacity, enhancing solubility in aqueous media.

- Branched Alkyl Chain : May improve membrane permeability. This compound’s adrenergic activity contrasts with the target’s likely enzyme inhibition role .

Data Table: Comparative Analysis

Research Findings and Implications

- Trifluoromethyl Groups : Present in the target and analogs (e.g., ), this group enhances metabolic resistance and lipophilicity, critical for blood-brain barrier penetration.

- Sulfanyl vs. Chloro/Sulfonyl : The target’s sulfanyl group may improve solubility over chloro analogs but reduce stability compared to sulfonyl-containing compounds .

- Heterocyclic Cores : Pyridine (target) vs. triazole () influences target selectivity; pyridine is more electron-deficient, favoring interactions with ATP-binding pockets in kinases.

Biologische Aktivität

The compound 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone, also known as CAS Number 339016-50-1, is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H10ClF3N4OS, with a molecular weight of 388.77 g/mol. The structure includes a thienyl ring, a pyridinyl moiety with a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring. These structural features are crucial for its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that the presence of electron-withdrawing groups (EWGs) like chlorine and trifluoromethyl enhances its antibacterial activity. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The introduction of EWG such as -CF3 at the meta position significantly increases antibacterial activity.

- The substitution pattern on the thienyl and phenyl rings plays a critical role in determining the biological efficacy of the compound.

A summary table of relevant SAR findings is provided below:

| Substituent | Position | Effect on Activity |

|---|---|---|

| -CF3 | Meta | Increases antibacterial activity |

| -Cl | Para | Enhances overall biological activity |

| Sulfanyl group | Attached to phenyl | Contributes to antimicrobial effects |

Case Studies

-

Antibacterial Efficacy :

A study evaluated various derivatives of thienyl-pyridinyl compounds against Bacillus subtilis and E. coli, reporting MIC values ranging from 10 to 20 μg/mL depending on the substituents present . The study highlighted that compounds with halogen substitutions exhibited superior activity. -

Antiviral Activity :

Another investigation focused on similar compounds' efficacy against HIV, where certain derivatives showed EC50 values as low as 3.98 μM, indicating strong antiviral potential . This suggests that the compound may warrant exploration in antiviral drug development. -

Anti-inflammatory Studies :

In vitro assays demonstrated that thienyl derivatives could inhibit pro-inflammatory cytokine production, with IC50 values comparable to standard anti-inflammatory drugs . This positions the compound as a potential lead in developing new anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can its purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions (e.g., Suzuki-Miyaura for pyridinyl-thienyl linkages), and sulfanyl group introduction via thiol-ene click chemistry. Key intermediates should be characterized at each step using:

- HPLC-MS to confirm molecular weight and intermediate purity.

- NMR spectroscopy (¹H, ¹³C, and 19F) to verify regioselectivity and functional group integrity .

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Purity validation requires GC-MS for volatile impurities and elemental analysis to confirm stoichiometry .

Q. How should researchers interpret spectroscopic data for structural confirmation?

Methodological Answer:

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., pyridinyl protons at δ 7.5–8.5 ppm, thienyl protons at δ 6.5–7.2 ppm) and methyl/methylene groups (δ 2.3–3.0 ppm for CH₃ in sulfanyl groups).

- ¹³C NMR : Identify carbonyl carbons (δ ~190–200 ppm) and trifluoromethyl carbons (δ ~120 ppm, split by ¹JCF coupling) .

- FTIR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

- X-ray crystallography : Use bond lengths (e.g., C-Cl ~1.74 Å, C-S ~1.82 Å) and angles to validate spatial arrangement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

- Step 1 : Synthesize analogs with modifications to the pyridinyl, thienyl, or sulfanyl moieties.

- Step 2 : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) to quantify activity changes .

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, focusing on hydrogen bonding (e.g., carbonyl with catalytic residues) and hydrophobic contacts (e.g., trifluoromethyl groups) .

- Step 4 : Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kᵈ) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Metabolite profiling : Employ LC-QTOF-MS to identify degradation products interfering with activity .

- Dose-response refinement : Test concentrations spanning 5 orders of magnitude (e.g., 1 nM–100 µM) to account for non-linear effects .

- Collaborative validation : Share samples with independent labs for cross-verification .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon) and bond dissociation energies (e.g., C-S bond stability) .

- Molecular dynamics (MD) simulations : Simulate solvation effects in water/DMSO to assess hydrolytic stability over 100 ns trajectories .

- QSAR models : Train on analogs with known half-lives (t₁/₂) to predict metabolic susceptibility .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test Pd₂(dba)₃/XPhos for coupling efficiency in pyridinyl-thienyl bond formation .

- Solvent optimization : Compare DMF (high polarity) vs. THF (low cost) for sulfanylation steps .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h at 120°C) for energy-intensive steps .

- In-line analytics : Use ReactIR to monitor reaction progress and identify byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.